molecular formula C5H8O3 B039733 (Z)-4-hydroxypent-3-enoic Acid CAS No. 117425-95-3

(Z)-4-hydroxypent-3-enoic Acid

Cat. No. B039733
CAS RN: 117425-95-3
M. Wt: 116.11 g/mol
InChI Key: FZBYZQPNENFBLV-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-hydroxypent-3-enoic acid (HPA) is a natural compound that is found in royal jelly, a secretion produced by honeybees. HPA is a member of the alpha-hydroxy acid family and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (Z)-4-hydroxypent-3-enoic Acid is not fully understood, but it is thought to work by modulating various signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. It has also been shown to have antimicrobial properties and may be effective against a range of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-4-hydroxypent-3-enoic Acid in lab experiments is that it is a natural compound and is generally considered safe. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on (Z)-4-hydroxypent-3-enoic Acid. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound may be effective against a range of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential side effects or interactions with other drugs.

Synthesis Methods

(Z)-4-hydroxypent-3-enoic Acid can be synthesized from a variety of precursors, including 3-hydroxybutanal and 4-hydroxy-2-pentanone. One common method for synthesizing this compound involves the reaction of 3-hydroxybutanal with acetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form this compound.

Scientific Research Applications

(Z)-4-hydroxypent-3-enoic Acid has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a treatment for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

117425-95-3

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-enoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2-

InChI Key

FZBYZQPNENFBLV-RQOWECAXSA-N

Isomeric SMILES

C/C(=C/CC(=O)O)/O

SMILES

CC(=CCC(=O)O)O

Canonical SMILES

CC(=CCC(=O)O)O

synonyms

3-Pentenoic acid, 4-hydroxy- (9CI)

Origin of Product

United States

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